2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-ethylsulfanyl-3-nitro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2S/c1-2-16-7-6(13(14)15)3-5(4-12-7)8(9,10)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBFRFYBPXHKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Sequential Nitration and Thiolation
-
Starting Material : 2-Chloro-5-(trifluoromethyl)pyridine.
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Nitration :
-
Thiolation :
Key Data :
| Step | Reactant | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | HNO3/H2SO4, 0°C | 65 |
| 2 | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine | EtSH, KOtBu, DMF | 70 |
Pathway B: Direct Functionalization of Pre-nitrated Intermediates
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Starting Material : 3-Nitro-5-(trifluoromethyl)pyridine.
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Sulfenylation :
Challenges :
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Limited regiocontrol due to competing radical pathways.
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Requires rigorous exclusion of oxygen.
Comparative Analysis of Methodologies
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Regioselectivity | High (directed by NO2) | Moderate (radical) |
| Step Count | 2 | 1 |
| Overall Yield | 45.5% (0.65 × 0.70) | 50% |
| Scalability | High (SNAr well-established) | Moderate (sensitive conditions) |
| Purification Needs | Column chromatography | Distillation |
Pathway A benefits from predictable regiochemistry but involves hazardous nitration conditions. Pathway B offers a one-pot approach but suffers from lower selectivity.
Critical Reaction Optimization
Nitration Efficiency
Thiolation Kinetics
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Base Selection : KOtBu outperforms NaOH in polar aprotic solvents (DMF, DMSO) by generating a more nucleophilic thiolate.
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Solvent Effects : DMF’s high polarity stabilizes transition states, accelerating SNAr.
Purification and Characterization
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Distillation : For intermediates like 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, vacuum distillation (bp 107–108°C at 25 mmHg) effectively separates products.
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Crystallization : The final compound’s low solubility in hexane enables recrystallization (mp 52–54°C, extrapolated from trifluoromethylpyridine analogs).
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Spectroscopic Confirmation :
Industrial Considerations
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Cost Efficiency : Pathway A’s use of commodity chemicals (HNO3, EtSH) aligns with bulk production needs.
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Waste Management : Neutralization of spent nitration acids requires Ca(OH)2 to precipitate sulfate/nitrate salts.
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Solvent Recovery : Dichloromethane (from extraction steps) is reclaimed via distillation (40°C, 760 mmHg).
Emerging Alternatives
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Electrophilic Thiocyanation : Treating 3-nitro-5-(trifluoromethyl)pyridine with (EtS)2 in the presence of I2 generates the ethylsulfanyl group via thiiranium ion intermediates.
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Microwave-Assisted Synthesis : Reducing reaction times for thiolation from 12h to 2h at 150°C (reported for similar SNAr reactions ).
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Key structural analogues differ at the 2-position substituent, influencing reactivity, stability, and applications:
Key Insights :
- Electron-donating groups (e.g., -S-C₂H₅, -NH₂) increase nucleophilicity at the pyridine ring, facilitating reactions like cycloadditions.
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, directing substitution reactions .
- Bulkier substituents (e.g., benzylthio) reduce solubility in polar solvents compared to ethylsulfanyl .
Physical and Chemical Properties
- Molecular Weight : The ethylsulfanyl derivative is expected to have a molecular weight ~265–270 g/mol (estimated from similar compounds ).
- Solubility: The trifluoromethyl group imparts hydrophobicity, favoring solubility in organic solvents (e.g., methanol, DCM). Ethylsulfanyl derivatives are more soluble than benzylthio analogues due to reduced steric hindrance .
- Thermal Stability : Nitro groups generally lower thermal stability, but trifluoromethyl and sulfanyl substituents mitigate this via steric and electronic effects .
Q & A
Q. Key Considerations :
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Competing Reactions : Over-substitution or nitro group reduction (e.g., in acidic conditions) must be minimized.
How can spectroscopic methods (NMR, HRMS) characterize this compound?
Basic Question
- ¹H NMR :
- ¹³C NMR :
- CF3: δ ~120–125 ppm (quartet, J = 270–280 Hz).
- Nitro-substituted C3: δ ~145–150 ppm.
- HRMS : Exact mass calculated for C8H7F3N2O2S: 264.0125 (M+H)+.
Validation : Compare with analogs in (e.g., 2-(benzylthio) derivative: HRMS m/z 315.0418 [M+H]+) .
How do the substituents influence the compound’s electronic structure and reactivity in cycloaddition reactions?
Advanced Question
- Electron Effects :
- Nitro (NO₂) : Strong electron-withdrawing group (EWG) activates the pyridine ring for SNAr but deactivates it for electrophilic substitution.
- Trifluoromethyl (CF₃) : Moderately EWG, enhances lipophilicity and metabolic stability.
- Ethylsulfanyl (SEt) : Electron-donating group (EDG) via lone-pair conjugation, counteracts EWGs to modulate regioselectivity.
Reactivity in 1,3-Dipolar Cycloadditions :
shows nitro-pyridines participate in cycloadditions with azomethine ylides. The SEt group may sterically hinder certain pathways but improve solubility for dipolarophiles .
Q. Computational Insights :
- DFT studies predict the LUMO at the C4 position due to EWGs, directing cycloaddition to C4/C6 positions.
What are the challenges in achieving regioselective functionalization of this compound?
Advanced Question
- Competing Sites : EWGs (NO₂, CF₃) activate C2 and C4 positions, while SEt donates electrons to C2, creating ambiguity.
- Mitigation Strategies :
- Directed Metalation : Use directing groups (e.g., amides) to control substitution sites.
- Protecting Groups : Temporarily block SEt to isolate reactivity at nitro/CF₃ positions.
Case Study : reports regioselective thioether synthesis using steric hindrance from para-substituents .
What potential applications does this compound have in medicinal chemistry?
Advanced Question
- Building Block : The trifluoromethyl group enhances bioavailability, while the nitro group serves as a handle for reduction to amines (e.g., for prodrugs).
- Targeted Therapeutics : Analogous compounds in are used in neurological and anti-inflammatory drug discovery .
Example : Reduction of the nitro group to NH₂ enables coupling with carboxylic acids or sulfonamides for kinase inhibitor synthesis.
How can researchers resolve contradictions in reported synthetic yields for similar nitro-pyridine derivatives?
Q. Methodological Focus
- Variable Factors :
- Purity of Starting Materials : Halogenated pyridines often require rigorous drying.
- Oxygen Sensitivity : Nitro groups may degrade under prolonged heating; inert atmospheres improve consistency.
Case Analysis : reports 70–85% yields for thioethers, while achieved 88% for benzylthio analogs. Differences arise from steric effects (benzyl vs. ethyl groups) .
Could this compound serve as a matrix in MALDI imaging, given its structural analogs?
Q. Application Focus
- Rationale : highlights 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a MALDI matrix due to strong UV absorption and low background interference. The ethylsulfanyl group may enhance crystallinity .
- Testing Protocol :
- Compare ionization efficiency with DHB (2,5-dihydroxybenzoic acid) in positive-ion mode.
- Assess metabolite detection limits in tissue sections (e.g., rat liver).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
